N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalen-2-yl ethyl group attached to the sulfonamide nitrogen and a 4-nitro substituent on the benzene ring. For instance, its isomer, N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide (CAS 1298419-35-8), shares the same molecular formula (C₁₈H₁₆N₂O₄S, MW 356.4) but differs in the naphthalene substituent position (1-yl vs. 2-yl) . The 4-nitro group on the benzene ring is a strong electron-withdrawing moiety, influencing reactivity in catalytic processes such as enantioselective aryl amine synthesis via rhodium-catalyzed arylation .
Properties
CAS No. |
909120-56-5 |
|---|---|
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1-naphthalen-2-ylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S/c1-13(15-7-6-14-4-2-3-5-16(14)12-15)19-25(23,24)18-10-8-17(9-11-18)20(21)22/h2-13,19H,1H3 |
InChI Key |
NZWRBPQLAWKGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-(naphthalen-2-yl)ethanamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide moiety play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
- Target Compound: Naphthalen-2-yl substitution introduces steric and electronic differences compared to its 1-yl isomer.
- Isomer (CAS 1298419-35-8) : The 1-naphthalenyl group may increase steric hindrance near the sulfonamide nitrogen, affecting binding in pharmaceutical applications. This compound is utilized as a high-purity reference material in ANDA/NDA filings, underscoring its regulatory relevance .
Substituent Variations on the Benzene Ring
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed coupling reactions. In contrast, 4-methyl substituents (e.g., in ) donate electron density, reducing reactivity but improving metabolic stability in drug candidates .
- Phenylsulfonyl vs. Nitro : The phenylsulfonyl group in introduces bulkier substituents, which may hinder crystallization but improve solubility in organic solvents .
Physicochemical Properties and Analytical Data
- IR Spectroscopy : Sulfonamides typically exhibit strong S=O stretching vibrations near 1169 cm⁻¹ and 1380 cm⁻¹, as seen in related compounds .
- Mass Spectrometry: HRMS (ESI) for the phenylsulfonyl analog (C22H23NNaO4S2) shows a [M+Na]+ peak at 452.0961, with minor deviations (<1 ppm) indicating high purity .
- Chromatography : HPLC retention times (e.g., 11.1 minutes for a related sulfonamide in ) suggest moderate polarity, influenced by the nitro group’s electron-withdrawing effects .
Biological Activity
N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide, also known as CAS Number 139039-74-0, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a naphthalene moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties.
The chemical formula for this compound is , with a molecular weight of approximately 356.08 g/mol. The structure consists of a naphthalene ring attached to an ethyl group, which is further connected to a nitro-substituted benzene sulfonamide.
Structure
| Property | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 356.08 g/mol |
| CAS Number | 139039-74-0 |
Research indicates that sulfonamides, including this compound, often act as inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including acid-base balance and fluid secretion.
In Vitro Studies
- Inhibition of Carbonic Anhydrases : In a study evaluating the inhibitory effects on human carbonic anhydrase isoforms (CA IX and CA XII), several sulfonamide derivatives demonstrated significant inhibitory activity. For instance, compounds similar to this compound showed IC50 values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions, indicating their potential application in targeting tumor microenvironments .
- Cell Viability Assays : The compound's effects on cancer cell lines were assessed through viability assays. Notably, it exhibited concentration-dependent inhibition of cell growth in human osteosarcoma (MG-63) and colorectal cancer (HT-29) cell lines, outperforming standard treatments like acetazolamide (AZM) .
Case Study 1: FABP4 Inhibition
A study focused on fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic disorders. Naphthalene-sulfonamide derivatives were identified as selective FABP4 inhibitors with binding affinities comparable to established drugs, suggesting that this compound could serve as a lead compound for further development in treating metabolic diseases .
Case Study 2: Tumor Microenvironment
In another investigation, the compound was shown to reverse the acidification of the tumor microenvironment in vitro, highlighting its potential role in enhancing the efficacy of other therapeutic agents by modulating local pH levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
